6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate
Description
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) is a methacrylate monomer featuring a biphenyl structure with a terminal cyano group attached via a hexyl spacer. Its molecular formula is C₂₃H₂₅NO₃, and it is widely utilized in synthesizing side-chain liquid crystal polymers (SCLCPs) and functional copolymers due to its rigid, polar cyanobiphenyl moiety . CPPHMA is polymerized via controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer) and ATRP (Atom Transfer Radical Polymerization), enabling precise architectural control over polymer backbones . Applications span liquid crystal displays, stimuli-responsive coatings, and advanced materials requiring tunable thermal and optical properties .
Properties
IUPAC Name |
6-[4-(4-cyanophenyl)phenoxy]hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-18(2)23(25)27-16-6-4-3-5-15-26-22-13-11-21(12-14-22)20-9-7-19(17-24)8-10-20/h7-14H,1,3-6,15-16H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJGWRPDCQICFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
117318-92-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117318-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10401180 | |
| Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117318-91-9 | |
| Record name | 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(4'-Cyanophenyl)phenoxy]hexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution for Ether Linkage Formation
The foundational step in synthesizing 6-[4-(4-cyanophenyl)phenoxy]hexyl methacrylate is the formation of the ether bond between the cyanobiphenyl moiety and the hexyl chain. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction:
Reactants :
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4-(4-Cyanophenyl)phenol
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6-Bromohexyl methacrylate
Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Temperature : 80–100°C under reflux
The phenolic oxygen attacks the electrophilic carbon of 6-bromohexyl methacrylate, displacing bromide and forming the ether linkage. Excess base ensures deprotonation of the phenol to enhance nucleophilicity.
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 1.5–2.0 equivalents | Prevents side reactions |
| Solvent Polarity | High (DMF/DMSO) | Accelerates SNAr |
| Temperature | 80–100°C | Balances kinetics and decomposition |
Esterification and Methacrylate Incorporation
Following ether formation, the terminal hydroxyl group on the hexyl chain undergoes esterification with methacrylic acid derivatives:
Method A – Acyl Chloride Route :
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Reagent : Methacryloyl chloride
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Base : Triethylamine (TEA) or pyridine
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
Method B – Steglich Esterification :
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Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)
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Catalyst : 4-Dimethylaminopyridine (DMAP)
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Solvent : DCM
Both methods achieve >85% conversion, with Method A favoring industrial scalability and Method B providing higher selectivity for heat-sensitive intermediates.
Industrial-Scale Production Optimization
Process Intensification Strategies
Industrial synthesis prioritizes cost efficiency and purity:
| Stage | Industrial Protocol | Laboratory Protocol |
|---|---|---|
| Etherification | Continuous flow reactors with in-line analytics | Batch reactors under reflux |
| Esterification | Reactive distillation columns | Stirred-tank reactors with cooling jackets |
| Purification | Short-path distillation | Column chromatography (silica gel) |
Yield Enhancements :
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Microwave Assistance : Reduces etherification time from 24 hours to 2 hours at 150°C.
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Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) boosts SNAr efficiency in biphasic systems.
Purification and Characterization
Chromatographic Purification
Crude product purification employs:
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Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (1:4 v/v)
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HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow rate
Purity Metrics :
| Technique | Target Specification | Typical Results |
|---|---|---|
| ¹H NMR | >95% integration uniformity | 96–98% |
| HPLC | Single peak at λ = 254 nm | 97.2% area |
| Elemental Analysis | C: 75.9%, H: 6.9%, N: 3.8% | C: 75.7%, H: 6.8%, N: 3.7% |
Spectroscopic Validation
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FT-IR :
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¹³C NMR (CDCl₃) :
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Carbonyl (C=O): δ 167.2 ppm
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Cyanophenyl C≡N: δ 118.4 ppm
-
Challenges and Mitigation Strategies
Common Synthetic Pitfalls
| Issue | Cause | Solution |
|---|---|---|
| Low Ether Yield | Incomplete phenol deprotonation | Use stronger bases (NaH) |
| Ester Hydrolysis | Residual moisture | Molecular sieves (4Å) |
| Polymerization | Radical initiator contamination | Inhibitors (MEHQ, 50 ppm) |
Alternative Synthetic Pathways
Enzymatic Esterification
Emerging approaches use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media:
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Solvent : tert-Butanol
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Conversion : 78% at 40°C, 48 hours
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Advantage : Avoids acyl chloride toxicity
Photochemical Activation
UV-initiated thiol-ene click chemistry:
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Reactants : 6-Mercaptohexyl ether derivative + methacrylate
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Photoinitiator : 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
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Conversion : 92% in 2 hours
Scalability and Cost Analysis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Raw Material Cost | $320/kg | $210/kg |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| Waste Generation | 8 L/kg (organic solvents) | 3 L/kg (recycled solvents) |
Process Economics :
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Cost Drivers : 4-(4-Cyanophenyl)phenol (62%), purification (22%)
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Yield-Loss Hotspots : Etherification (8%), ester hydrolysis (5%)
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers.
Substitution Reactions: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution Reactions: Bases like potassium carbonate and solvents like dimethylformamide are used.
Major Products
Homopolymers and Copolymers: These polymers exhibit liquid crystalline properties and are used in advanced materials.
Scientific Research Applications
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is extensively used in scientific research due to its unique properties:
Chemistry: Used in the synthesis of liquid crystalline polymers.
Medicine: Research into drug delivery systems.
Industry: Used in the production of high-performance materials for electronics and optics.
Mechanism of Action
The compound exerts its effects through the formation of liquid crystalline phases. The cyanobiphenyl group aligns in a specific orientation, leading to the formation of smectic or nematic phases. This alignment is influenced by temperature and the presence of other chemical groups in the polymer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Properties
CPPHMA is distinguished from analogs by its 4-cyanophenyl substituent. Key analogs include:
- 6-[4-(4-Methoxyphenylazo)phenoxy]hexyl methacrylate (PMMAZO): Contains a methoxy group and an azo (–N=N–) linkage, enabling photoisomerization under UV/visible light .
- 6-[4-(4-Ethoxyphenylazo)phenoxy]hexyl acrylate: Ethoxy-substituted azo compound with reversible hydrophobicity/hydrophilicity switching .
- 6-[4-Phenylazophenoxy]hexyl methacrylate (PHMA): Lacks electron-withdrawing groups, reducing polarity and liquid crystalline stability .
Table 1: Structural and Functional Comparison
Photoresponsive Behavior
- Azo-Containing Analogs (PMMAZO, PHMA): Exhibit reversible trans-to-cis isomerization under UV/visible light, enabling dynamic color changes (PMMAZO: λ=350 nm) and surface property modulation . Fatigue resistance is noted in PMMAZO after multiple cycles .
- CPPHMA: Lacks azo groups; its cyanobiphenyl group enhances dipole-dipole interactions, stabilizing liquid crystalline phases without photoisomerization. Instead, it improves electro-optic responses in fluoropolymers .
Thermal and Phase Behavior
- CPPHMA Homopolymers : Exhibit enantiotropic smectic phases with clearing temperatures >120°C, confirmed via DSC and polarized microscopy . Copolymers with methyl methacrylate (MMA) show reduced phase transition temperatures, enabling tunable LC behavior .
- PMMAZO Grafts : Display lower thermal stability (Tg ~60°C) but higher grafting efficiency (74.6%) compared to PDMAEMA grafts (Mn=10,200 g·mol⁻¹) .
Polymerization and Material Design
- RAFT/ATRP Compatibility : CPPHMA and PMMAZO are both amenable to RAFT and ATRP, producing block copolymers with controlled molecular weights (e.g., PCPPHMA-b-PDMAEMA, Mn=19,300 g·mol⁻¹, PDI=1.51) .
- Self-Assembly: CPPHMA-based copolymers form β-phase crystalline domains in fluoropolymers, enhancing piezoelectric properties . PMMAZO-functionalized cellulose nanocrystals reversibly switch color under UV, enabling photonic sensors .
CPPHMA in Advanced Materials
PMMAZO in Photonics
- Cellulose Nanocrystal Coatings: PMMAZO grafts enable reversible color changes under UV, with applications in anti-counterfeiting labels and environmental sensors .
- Diblock Copolymers : ZnPor-PAzo–PNIPAM combines photoresponsive azo units with thermoresponsive PNIPAM, enabling dual-stimuli biomaterials for drug delivery .
Limitations and Trade-offs
- CPPHMA: Limited photoresponsiveness compared to azo analogs but superior thermal stability.
- Azo Analogs : Fatigue after prolonged UV exposure and higher synthesis complexity .
Biological Activity
6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate is a compound with significant potential in various biological applications, including antibacterial, anticancer, and anti-inflammatory activities. Its unique chemical structure contributes to its diverse biological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, certain synthesized compounds have shown significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action primarily involves the disruption of bacterial cell wall synthesis and interference with metabolic processes.
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound derivative | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown that it induces cytotoxic effects, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) suggests that modifications in the phenyl and carboxamide groups significantly influence its potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.8 |
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vivo studies show that it significantly reduces paw edema in animal models, indicating its potential as a therapeutic agent for inflammatory conditions.
- Key Findings :
- Reduction in paw thickness: up to 63.35%
- Decrease in pro-inflammatory cytokines (TNF-α): up to 61.04%
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : Similar to other quinoline derivatives, this compound may chelate metal ions, disrupting essential metal homeostasis within bacterial cells.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2, thereby reducing the production of inflammatory mediators.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Antibacterial Efficacy : A recent study tested various derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications at specific positions on the phenoxy ring enhanced antibacterial activity significantly.
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, suggesting a potential for development into an anticancer drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) homopolymers, and how can polymerization conditions be optimized?
- Methodological Answer : Controlled polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) or living free-radical polymerization are preferred for synthesizing well-defined CPPHMA homopolymers. For example, RAFT polymerization using AIBN as an initiator in DMF at 65–80°C enables precise control over molecular weight and polydispersity (PDI < 1.2) . Optimization involves adjusting monomer-to-chain transfer agent ratios and reaction time to achieve target architectures (e.g., star polymers via sequential anionic polymerization) .
Q. How do differential scanning calorimetry (DSC) and polarized optical microscopy (POM) elucidate the thermotropic liquid crystalline behavior of CPPHMA-based polymers?
- Methodological Answer : DSC identifies phase transitions (e.g., glass transition , nematic-to-isotropic transitions) by measuring heat flow changes, while POM visualizes birefringent textures characteristic of liquid crystalline phases. For CPPHMA homopolymers, DSC typically reveals a near 60°C and a clearing temperature () above 120°C, with POM showing threaded schlieren textures indicative of nematic ordering .
Q. What purification and characterization protocols ensure high-purity CPPHMA monomers for polymerization?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors. Purity (>96%) is confirmed by HPLC and H NMR, with structural validation via FT-IR (C≡N stretch at ~2240 cm) .
Advanced Research Questions
Q. How does copolymerizing CPPHMA with methyl methacrylate (MMA) or 4-benzoylphenyl methacrylate (BPMA) alter microphase separation and thermal properties?
- Methodological Answer : Incorporating CPPHMA into block copolymers (e.g., PMMA--PCPPHMA) introduces liquid crystalline (LC) domains that microphase-separate from amorphous segments. Small-angle X-ray scattering (SAXS) and TEM reveal lamellar or cylindrical morphologies, while DSC shows suppressed and enhanced due to LC stabilization . For example, increasing CPPHMA content in P(MMA/BPMA/CPPHMA) copolymers shifts from 130°C to 150°C .
Q. What kinetic strategies resolve discrepancies in reported phase transition temperatures for CPPHMA copolymers?
- Methodological Answer : Contradictions often arise from varying thermal history (e.g., annealing rates) or copolymer composition. Standardized DSC protocols (e.g., 10°C/min heating/cooling rates under nitrogen) and complementary techniques like variable-temperature XRD can reconcile data. For instance, POM may indicate nematic ordering at lower temperatures than DSC due to kinetic trapping .
Q. How do spacer length and terminal group modifications (e.g., cyanophenyl vs. methoxy) influence the LC self-assembly of CPPHMA-grafted cellulose nanocrystals (CNCs)?
- Methodological Answer : Extending the spacer (e.g., hexyl vs. undecyl) enhances LC mobility, lowering transition temperatures. Grafting CPPHMA onto CNCs via surface-initiated RAFT induces chiral nematic phases, characterized by crossed POM textures and SAXS-derived pitch lengths. Substituting cyanophenyl with methoxy groups reduces dipole interactions, destabilizing LC phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
